molecular formula C21H25FN6O2 B2833290 8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919012-37-6

8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2833290
CAS RN: 919012-37-6
M. Wt: 412.469
InChI Key: WEKJRZGJQJEFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and biological evaluation of similar compounds have been explored for their potential as therapeutic agents. For instance, a series of derivatives of 1H-imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A). These compounds have shown potential as antidepressant and anxiolytic agents, with specific derivatives displaying promising pharmacological profiles in in vivo studies, indicating their significance for the development of new therapeutic drugs (Zagórska et al., 2016).

Mechanistic Insights and Molecular Modeling

The research extends to understanding the mechanism of action and structure-activity relationships (SAR) through molecular modeling. Studies have highlighted the importance of fluorinated arylpiperazinylalkyl derivatives in contributing to the pharmacological activity of these compounds. These insights are crucial for the design of lead compounds with enhanced antidepressant and/or anxiolytic applications, offering a pathway to novel therapeutic options (Zagórska et al., 2016).

Antidepressant-like Activity and Safety Profile

Further investigations into the antidepressant-like activity and safety profiles of imidazo[2,1-f]purine-2,4-dione derivatives have been conducted. These studies have focused on evaluating the intrinsic activity of compounds at different signaling pathways coupled to the serotonin 5-HT1A receptor. The research has demonstrated that specific derivatives exhibit antidepressant-like activity in animal models, indicating their potential as novel antidepressants with favorable safety and tolerability profiles (Partyka et al., 2020).

properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-24-18-17(19(29)28(21(24)30)12-11-25-9-3-2-4-10-25)27-14-13-26(20(27)23-18)16-7-5-15(22)6-8-16/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJRZGJQJEFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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